molecular formula C41H34P2 B3182567 (S)-7,7'-bis(diphenylphosphino)-1,1'-spirobiindane((S)-SDP) CAS No. 917377-74-3

(S)-7,7'-bis(diphenylphosphino)-1,1'-spirobiindane((S)-SDP)

Cat. No. B3182567
CAS RN: 917377-74-3
M. Wt: 588.7 g/mol
InChI Key: DKZNVWNOOLQCMJ-UHFFFAOYSA-N
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Description

Bisphosphine compounds, such as (S)-7,7’-bis(diphenylphosphino)-1,1’-spirobiindane((S)-SDP), are typically used as ligands in inorganic and organometallic chemistry . They are known to bind to many metal centers in a bidentate fashion to stabilize the corresponding metal complex .


Molecular Structure Analysis

Bisphosphine compounds are known to bind to many metal centers in a bidentate fashion, stabilizing the corresponding metal complex . This suggests that (S)-7,7’-bis(diphenylphosphino)-1,1’-spirobiindane((S)-SDP) might have similar structural characteristics.


Chemical Reactions Analysis

Bisphosphine compounds are often used in transition-metal-catalyzed transformations . They are also known to be valuable ligands for Pd-catalyzed amination reactions .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for (S)-7,7’-bis(diphenylphosphino)-1,1’-spirobiindane((S)-SDP) are not available, similar compounds are known to be soluble in common organic solvents .

Scientific Research Applications

Alternative Substances to Bisphenol A

Research on alternative substances to bisphenol A (BPA) focuses on evaluating the carcinogenicity, reproductive toxicity, and endocrine disruption potential of BPA alternatives. This study highlights the need for safer chemicals in consumer products, especially for vulnerable populations like children and pregnant women (Shalenie P. den Braver-Sewradj et al., 2020).

Spray-Dried Plasma in Animal Nutrition

Spray-dried plasma (SDP) is utilized in animal nutrition to improve performance, feed efficiency, and health in swine production and calf milk replacers. This review discusses the modes of action of SDP, including its effects on immunomodulation and intestinal health, and its application in poultry feed (J. Campbell et al., 2019).

Bisphosphonates in Bone Disease Treatment

Bisphosphonates are integral in managing bone disorders by inhibiting osteoclast-mediated bone resorption. The review on bisphosphonates summarizes recent advances, focusing on their pharmacological properties, mechanisms of action, and potential as direct anticancer agents beyond their traditional use in bone disease treatment (S. Holstein, 2019).

Mechanism of Action

The mechanism of action of bisphosphine compounds is typically related to their ability to act as ligands, binding to metal centers and stabilizing the corresponding metal complex .

Future Directions

The future directions of research on bisphosphine compounds could involve further exploration of their use as ligands in various chemical reactions. Additionally, new methods for differentiating enantiomers, such as mass spectrometry, could also be explored .

properties

IUPAC Name

(4'-diphenylphosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H34P2/c1-5-17-33(18-6-1)42(34-19-7-2-8-20-34)37-25-13-15-31-27-29-41(39(31)37)30-28-32-16-14-26-38(40(32)41)43(35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-26H,27-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZNVWNOOLQCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H34P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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